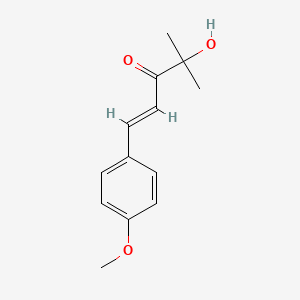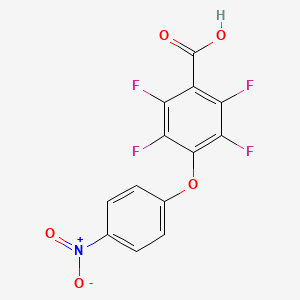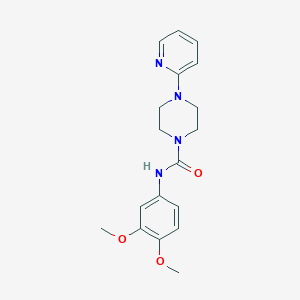![molecular formula C18H16ClN3 B5877821 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline, also known as CDITQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDITQ belongs to the class of isoquinoline derivatives and is synthesized through a multi-step process involving various chemical reactions. In
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. Additionally, 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been found to exhibit neuroprotective effects against oxidative stress-induced cell death, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in tumor growth and cell death. 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death. 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling, which can lead to the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of tumor growth. 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has also been shown to inhibit the growth of fungal pathogens, making it a potential antifungal agent. Additionally, 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been found to exhibit neuroprotective effects against oxidative stress-induced cell death, which can lead to the prevention of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has several advantages and limitations for lab experiments. Its multi-step synthesis process requires specialized equipment and expertise, making it difficult to produce in large quantities. 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline also has low solubility in water, which can make it difficult to administer in vivo. However, 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been shown to exhibit significant antitumor and antifungal activity, making it a potential candidate for further research and development.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One potential direction is the optimization of its synthesis method to increase yield and reduce the number of steps involved. Another direction is the investigation of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves a multi-step process that includes the reaction of 2-chloroaniline with acetic anhydride to form N-acetyl-2-chloroaniline. This intermediate product is then reacted with sodium azide to form N-acetyl-2-azidoaniline, which is further reacted with dimethyl acetylenedicarboxylate to form 3-(2-azido-phenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. Finally, reduction of the azide group with palladium on carbon in the presence of hydrogen gas yields 3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-18(2)11-12-7-3-4-8-13(12)16-20-21-17(22(16)18)14-9-5-6-10-15(14)19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBKLCHFSBOQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)

![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)



![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)